Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate is a complex organic compound featuring a thiazole ring, a piperazine ring, and a benzoate ester. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under acidic conditions.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-thiazole intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzoate rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
Scientific Research Applications
Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine-1-carboxamide and piperazine-1-sulfonamide have similar structural features and pharmacological properties.
Uniqueness
Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate is unique due to its combination of the thiazole, piperazine, and benzoate moieties, which confer a distinct set of chemical and biological properties . This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-19(25)15-4-2-14(3-5-15)18(24)22-7-9-23(10-8-22)20-21-17(13-28-20)16-6-11-27-12-16/h2-6,11-13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYRWWKXBQPNEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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